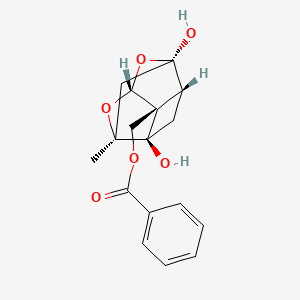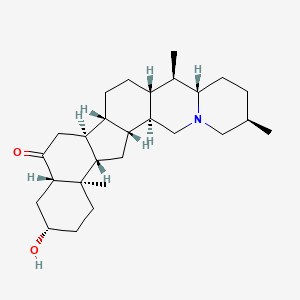
Zhebeirine
Vue d'ensemble
Description
Zhebeirine is a natural product found in Fritillaria puqiensis, Fritillaria monantha, and Fritillaria unibracteata with data available.
Applications De Recherche Scientifique
Pharmacokinetic Study in Mice
A study by Sun, Jiang, Wang, & Bao (2019) developed a method for quantifying zhebeirine in mouse blood using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This technique was applied to study the pharmacokinetics of this compound after intravenous and oral administration, determining a bioavailability of 22.8%.
Effects on Collagen-Induced Arthritis
Shan et al. (2018) in their study published in Frontiers in Pharmacology explored the therapeutic effects of the Zushima tablet (ZT), containing this compound, on rheumatoid arthritis (RA) in rats. This integrated serum and fecal metabolomics study indicated that ZT could rectify metabolites altered in collagen-induced arthritis rats, suggesting a potential mechanism for its use in RA treatment (Shan et al., 2018).
Cytotoxic Activity in Cancer Cells
Research by He, Liu, Liu, Wang, & Chen (2021) identified this compound as a compound isolated from Fritillaria thunbergii Miq. This study highlighted this compound's cytotoxic activities, revealing its potential to inhibit cell proliferation in cancer cell lines and induce apoptosis (He et al., 2021).
Metabonomic Identification in Depression Treatment
Du et al. (2016) investigated the antidepressant activity of saponins from Zhimu and Baihe, which include this compound. The study utilized a chronic unpredictable mild stress-induced rat model of depression and suggested that these saponins might affect metabolic pathways related to neurotransmitter synthesis, potentially offering new insights into the treatment of depression (Du et al., 2016).
Effect on Gene Expression in Tumor Xenografts
A study by Zheng, Chen, Li, & Chen (2009) explored the effects of Compound Zhebei Granule combined with adriamycin on mdr 1 gene expression in tumor xenografts in nude mice. The research indicated that this combination could significantly decrease the weight of tumor xenografts and alter gene expression, pointing towards a potential role in cancer therapy (Zheng et al., 2009).
Vasorelaxation Effects
Sénéjoux et al. (2010) investigated the vasodilating effects of Ziziphora clinopodioides Lam. (ZC), which contains this compound. Their study found that ZC exhibits endothelium-independent vasodilating properties, which could be mediated by inhibition of extracellular Ca²⁺ influx and opening of voltage-dependent K⁺ channels, offering potential applications in hypertension treatment (Sénéjoux et al., 2010).
Effect on Memory and Cognitive Deficits
Can et al. (2018) explored the effects of Willughbeia cochinchinensis, containing this compound, on memory and cognitive deficits in rodents. The study indicated its potential in preventing cognitive and memory deficits induced by scopolamine, suggesting a possible role in treating dementia (Can et al., 2018).
Propriétés
IUPAC Name |
(1R,2S,6R,9S,10R,11S,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+,22-,23+,24-,25+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBJDDYEYGDWCZ-PAYGNFRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318154 | |
| Record name | Puqiedinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143120-47-2 | |
| Record name | Puqiedinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143120-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Puqiedinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



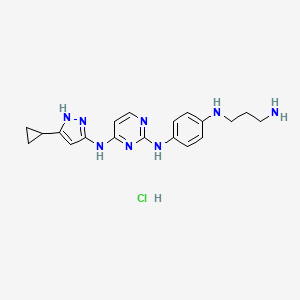
![[1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8118237.png)
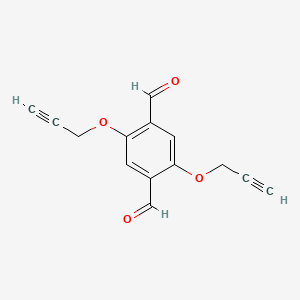
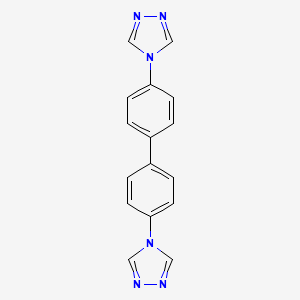
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8118246.png)
![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-diamine](/img/structure/B8118249.png)
![2-Aminothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8118250.png)




![3,4,6-Trihydroxy-1-((2R,3R)-3,5,7-trihydroxychroman-2-yl)-8-((2R,3S)-3,5,7-trihydroxychroman-2-yl)-5H-benzo[7]annulen-5-one](/img/structure/B8118310.png)

